Cbz-Lys(Tfa)-Pro-OBn

Catalog No.
S8419116
CAS No.
M.F
C28H32F3N3O6
M. Wt
563.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cbz-Lys(Tfa)-Pro-OBn

Product Name

Cbz-Lys(Tfa)-Pro-OBn

IUPAC Name

benzyl (2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylate

Molecular Formula

C28H32F3N3O6

Molecular Weight

563.6 g/mol

InChI

InChI=1S/C28H32F3N3O6/c29-28(30,31)26(37)32-16-8-7-14-22(33-27(38)40-19-21-12-5-2-6-13-21)24(35)34-17-9-15-23(34)25(36)39-18-20-10-3-1-4-11-20/h1-6,10-13,22-23H,7-9,14-19H2,(H,32,37)(H,33,38)/t22-,23-/m0/s1

InChI Key

BWJDOHAQVMSNMG-GOTSBHOMSA-N

SMILES

C1CC(N(C1)C(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(=O)C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Cbz-Lys(Tfa)-Pro-OBn, also known as N-Cbz-Lysine (Trifluoroacetyl)-Proline Benzyl Ester, is a synthetic compound that belongs to the class of protected amino acids. It features a benzyloxycarbonyl (Cbz) protecting group on the lysine residue, a trifluoroacetyl (Tfa) group on the lysine amino group, and a benzyl ester at the proline position. This compound is characterized by its molecular formula C28H32F3N3O6 and a molecular weight of approximately 563.57 g/mol .

The presence of the Cbz group allows for selective deprotection under mild conditions, making it valuable in peptide synthesis. The Tfa group enhances the compound's stability and solubility in organic solvents, while the benzyl ester provides additional protection for the carboxylic acid functionality of proline. The unique combination of these groups facilitates various

The chemical behavior of Cbz-Lys(Tfa)-Pro-OBn is influenced by its functional groups, allowing it to participate in several reactions:

  • Deprotection Reactions: The Cbz group can be removed through hydrogenolysis or nucleophilic substitution, yielding free lysine and proline residues .
  • Peptide Bond Formation: The compound can react with other amino acids or peptide fragments to form peptide bonds, facilitated by the activation of the carboxylic acid functionality .
  • Hydrolysis: In aqueous environments, the Tfa group can undergo hydrolysis under basic conditions, leading to the release of trifluoroacetic acid and potentially affecting the stability of the compound .

Cbz-Lys(Tfa)-Pro-OBn exhibits significant biological activity due to its structural components:

  • Antimicrobial Properties: Compounds with similar structures have shown antimicrobial activity against various bacterial strains.
  • Peptide Synthesis: The compound serves as an intermediate in synthesizing biologically active peptides, which may exhibit therapeutic properties in medicinal chemistry.
  • Enzyme Substrate: It can act as a substrate for specific enzymes that recognize Cbz-protected amino acids, facilitating biochemical studies related to enzyme kinetics and mechanisms .

The synthesis of Cbz-Lys(Tfa)-Pro-OBn typically involves several steps:

  • Protection of Lysine: Lysine is first protected using benzyloxycarbonyl chloride to form Cbz-Lysine.
  • Introduction of Tfa Group: The amino group of Cbz-Lysine is then treated with trifluoroacetic anhydride to introduce the Tfa protecting group.
  • Proline Esterification: Proline is activated and reacted with the Tfa-protected lysine to form the desired dipeptide structure, followed by benzyl esterification to yield Cbz-Lys(Tfa)-Pro-OBn .

Cbz-Lys(Tfa)-Pro-OBn finds applications in various fields:

  • Peptide Synthesis: It is widely used in solid-phase peptide synthesis due to its stability and ease of deprotection.
  • Drug Development: The compound serves as a precursor for biologically active peptides that can be developed into pharmaceuticals.
  • Biocatalysis: It can be utilized in enzyme-catalyzed reactions for synthesizing complex molecules under mild conditions .

Studies on Cbz-Lys(Tfa)-Pro-OBn interactions reveal its potential roles in biochemical pathways:

  • Enzyme Interactions: Research indicates that enzymes capable of hydrolyzing Cbz groups may interact with this compound, leading to insights into enzyme specificity and kinetics .
  • Biological Assays: Interaction studies with cell lines or microbial strains help elucidate its biological effects and potential therapeutic applications.

Several compounds share structural similarities with Cbz-Lys(Tfa)-Pro-OBn, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
Cbz-Lys-OHContains only a Cbz protecting groupMore reactive due to lack of Tfa protection
Cbz-Pro-OHProline without additional modificationsSimpler structure; easier deprotection
Z-Lys(Trt)-Pro-OHUses a trityl protecting group instead of CbzHigher stability but more complex deprotection
H-Lys(Trifluoroacetyl)-OHTrifluoroacetyl protection without benzyl esterLess steric hindrance; different solubility

These comparisons highlight how Cbz-Lys(Tfa)-Pro-OBn's unique combination of protective groups contributes to its distinct reactivity and utility in peptide synthesis compared to other similar compounds.

XLogP3

4.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

563.22432024 g/mol

Monoisotopic Mass

563.22432024 g/mol

Heavy Atom Count

40

Dates

Modify: 2024-01-05

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